

5-Bromo-2-fluoro-3-methoxypyridine physical properties

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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methoxypyridine

Cat. No.: B1373873

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-3-methoxypyridine

This guide provides a comprehensive technical overview of **5-Bromo-2-fluoro-3-methoxypyridine** (CAS No: 880870-66-6), a key fluorinated pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physical properties, reactivity, handling protocols, and applications, grounding all claims in authoritative data.

Core Molecular and Physicochemical Profile

5-Bromo-2-fluoro-3-methoxypyridine is a substituted pyridine ring, a structural motif prevalent in many biologically active compounds.[1] The strategic placement of bromo, fluoro, and methoxy groups creates a versatile chemical building block with a unique combination of electronic properties and reactivity.[2][3] The high electronegativity of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable asset in the design of novel therapeutics.[1]

The physical properties of this compound are a direct consequence of its molecular structure. The presence of polar C-F and C-Br bonds, alongside the methoxy group, results in a molecule with a notable dipole moment. This polarity dictates its solubility, generally favoring polar organic solvents over non-polar ones.[4] The molecular weight and intermolecular forces are key determinants of its state at room temperature and its boiling point.

Table 1: Summary of Physical and Chemical Properties

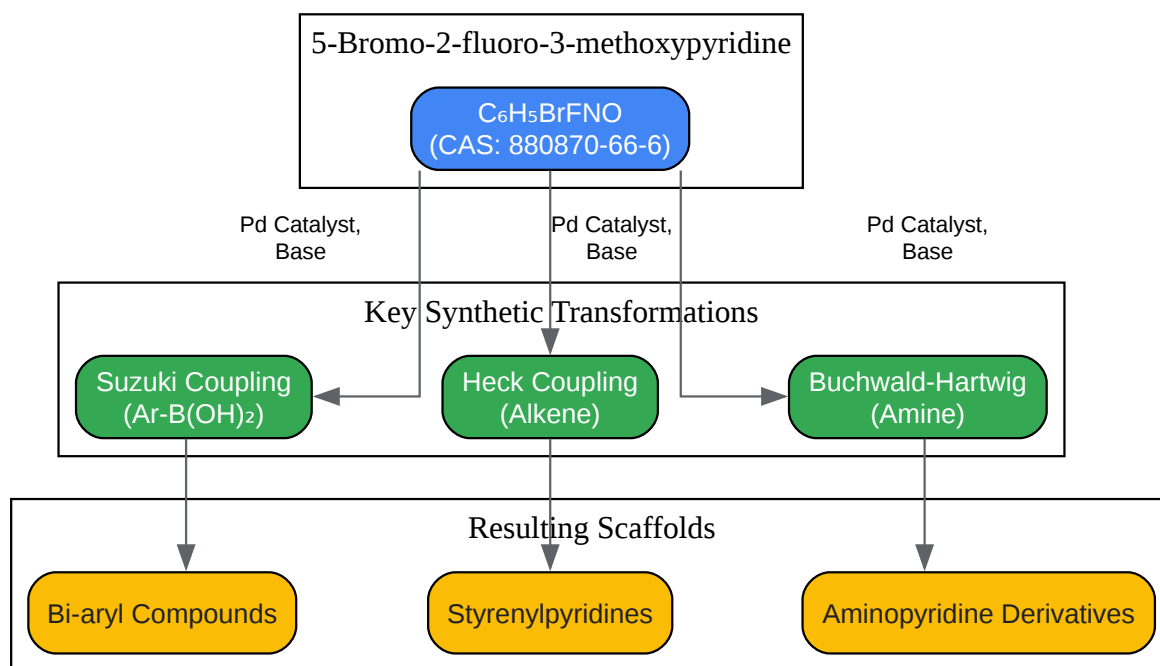
Property	Value	Source
CAS Number	880870-66-6	[5][6]
Molecular Formula	C6H5BrFNO	[5]
Molecular Weight	206.01 g/mol	[7]
Exact Mass	204.95400 Da	[5]
Appearance	Solid (predicted/varies by purity)	[8]
Density	1.621 ± 0.06 g/cm ³ (Predicted)	[5]
Boiling Point	189.6°C at 760 mmHg (for isomer 5-Bromo-3-fluoro-2-methoxypyridine)	[8]
Flash Point	68.5 ± 25.9 °C (for isomer 5-Bromo-3-fluoro-2-methoxypyridine)	[8]
Polar Surface Area (PSA)	22.1 Å ²	[5][8]
XLogP3	1.9	[5][8]

Synthesis and Chemical Reactivity

The synthetic utility of **5-Bromo-2-fluoro-3-methoxypyridine** is centered on the distinct reactivity of its functional groups. While specific synthesis protocols for this exact isomer are proprietary, analogous fluorinated pyridines are often synthesized from aminopyridine precursors.[9] A common pathway involves diazotization of an aminopyridine, followed by a fluorination reaction and subsequent bromination to install the halogen atoms at the desired positions.[9][10]

From a reactivity standpoint, the bromine atom at the 5-position is the primary handle for synthetic transformations. It serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions.[1][11] This

capability is fundamental to its role as an intermediate, allowing for the efficient construction of complex molecular architectures by coupling the pyridine core to other aryl or alkyl fragments. [1][12] The fluorine atom at the 2-position and the methoxy group at the 3-position modulate the electronic properties of the pyridine ring, influencing the reactivity at the bromine site and the overall characteristics of the final synthesized molecule.[2]



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Caption: Reactivity of **5-Bromo-2-fluoro-3-methoxypyridine** in cross-coupling reactions.

Safety, Handling, and Storage Protocols

Due to its classification, handling **5-Bromo-2-fluoro-3-methoxypyridine** requires adherence to strict safety protocols to minimize risk.

3.1 Hazard Identification

The compound is classified with the following hazards:

- H302: Harmful if swallowed.[7][13]
- H315: Causes skin irritation.[7][13]
- H319: Causes serious eye irritation.[7][13]
- H335: May cause respiratory irritation.[7][13]

3.2 Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety workflow necessitates robust protective measures.

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] Ensure that safety showers and emergency eye wash stations are immediately accessible.[13]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that comply with 29 CFR 1910.138.[13]
- Eye/Face Protection: Use chemical safety goggles or a face shield that meets OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[15]
- Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[14][15]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[15]

3.3 First-Aid Measures

In case of exposure, immediate and appropriate action is critical.

- General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet or product label.[13]
- After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical

attention.[13]

- After Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
[15] If skin irritation occurs, seek medical advice.[15]
- After Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[13][15] Continue rinsing for at least 15 minutes and get immediate medical attention.[13]
- After Ingestion: Rinse the mouth with water.[13] Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[13]

3.4 Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

- Container: Keep the container tightly closed when not in use.[13][16]
- Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.
[13][14] Some suppliers recommend refrigerated storage at 2°C - 8°C.[17]

Applications in Research and Drug Development

5-Bromo-2-fluoro-3-methoxypyridine is primarily utilized as a valuable intermediate in medicinal chemistry and organic synthesis.[4][12] The fluorinated pyridine scaffold is a privileged structure in modern drug discovery.[1] Its incorporation into a larger molecule can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1]

Researchers leverage this building block to synthesize libraries of novel compounds for screening against various diseases, including bacterial infections and inflammatory conditions.[1][18] The predictable reactivity of the bromo group allows for its systematic use in lead optimization campaigns, where different substituents can be introduced to probe structure-activity relationships (SAR).[2]

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